![molecular formula C8H7N3O B2470818 5-(Pyridin-2-yl)oxazol-2-amine CAS No. 1014629-81-2](/img/structure/B2470818.png)
5-(Pyridin-2-yl)oxazol-2-amine
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Overview
Description
5-(Pyridin-2-yl)oxazol-2-amine is a heterocyclic compound that features both pyridine and oxazole rings. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . This method involves the reaction of TosMICs with aldehydes under basic conditions to form the oxazole ring. Subsequent reactions introduce the pyridine group to complete the synthesis.
Industrial Production Methods
While specific industrial production methods for 5-(Pyridin-2-yl)oxazol-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These typically involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, oxazoline derivatives, and various substituted pyridine derivatives. These products can exhibit a range of biological activities and are valuable intermediates in medicinal chemistry.
Scientific Research Applications
5-(Pyridin-2-yl)oxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar reactivity but lacking the pyridine moiety.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
5-(Pyridin-2-yl)oxazol-2-amine is unique due to the combination of the pyridine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJZZMWJJPGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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